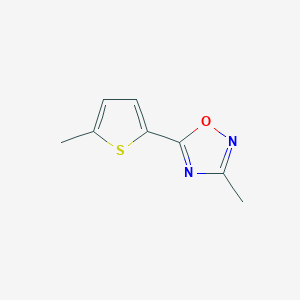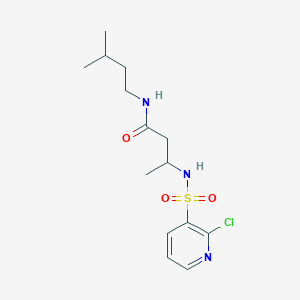
3-(2-chloropyridine-3-sulfonamido)-N-(3-methylbutyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chloropyridine-3-sulfonamido)-N-(3-methylbutyl)butanamide is a chemical compound that has been the focus of scientific research for its potential applications in the field of medicine. This compound is commonly referred to as CPB and has been found to have a range of biochemical and physiological effects that could be useful in the development of new drugs and treatments.
作用機序
The mechanism of action of CPB involves its ability to bind to specific enzymes and inhibit their activity. This inhibition can occur through a variety of mechanisms, including the disruption of enzyme-substrate interactions and the prevention of enzyme activation. The exact mechanism of action of CPB is still being studied, but researchers believe that it could be useful in the development of new drugs and treatments for a range of diseases.
Biochemical and Physiological Effects
CPB has been found to have a range of biochemical and physiological effects that could be useful in the development of new drugs and treatments. These effects include the inhibition of enzyme activity, the modulation of cellular signaling pathways, and the regulation of gene expression. CPB has also been found to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of a range of diseases.
実験室実験の利点と制限
CPB has several advantages for use in lab experiments, including its high potency and specificity for certain enzymes. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage. Researchers must also take into account the potential interactions between CPB and other compounds or enzymes in their experiments.
将来の方向性
There are several potential future directions for research on CPB, including the development of new drugs and treatments for cancer and other diseases. Other areas of research could include the identification of new targets for CPB and the development of more efficient synthesis methods for the compound. Researchers may also explore the use of CPB in combination with other compounds or therapies to enhance its effectiveness.
Conclusion
Overall, CPB is a promising compound that has the potential to be useful in the development of new drugs and treatments for a range of diseases. Its ability to inhibit enzyme activity and modulate cellular signaling pathways makes it an attractive target for future research. However, researchers must continue to study the compound's mechanisms of action and potential side effects to fully understand its therapeutic potential.
合成法
CPB can be synthesized using a variety of methods, including the reaction of 2-chloropyridine-3-sulfonyl chloride with N-(3-methylbutyl)butanamide in the presence of a base such as triethylamine. Other methods involve the use of different reagents and solvents to produce the compound in high yields and purity.
科学的研究の応用
CPB has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One area of research has focused on the compound's ability to inhibit the activity of certain enzymes that are involved in the development and progression of cancer. CPB has been found to be effective in blocking the activity of these enzymes, which could lead to the development of new cancer treatments.
特性
IUPAC Name |
3-[(2-chloropyridin-3-yl)sulfonylamino]-N-(3-methylbutyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O3S/c1-10(2)6-8-16-13(19)9-11(3)18-22(20,21)12-5-4-7-17-14(12)15/h4-5,7,10-11,18H,6,8-9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFHLRFKGVHTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC(C)NS(=O)(=O)C1=C(N=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloropyridine-3-sulfonamido)-N-(3-methylbutyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

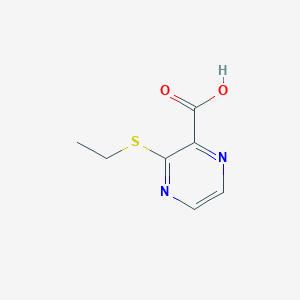
![[3-Ethyl-2-(oxiran-2-ylmethoxy)phenyl]methanol](/img/structure/B2887264.png)
![N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2887265.png)
![4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2887266.png)
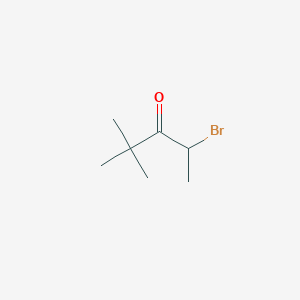
![9-(2,4-dimethoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2887270.png)
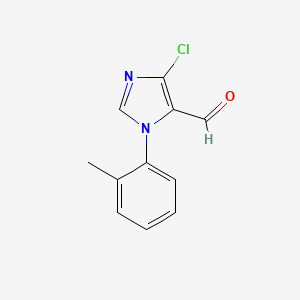

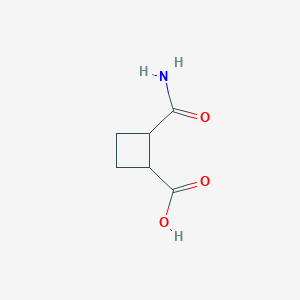
![4-sulfamoyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2887277.png)
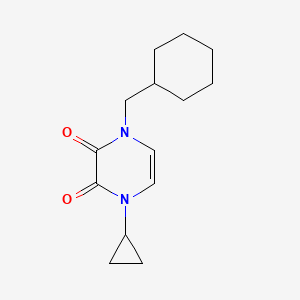
![2-[[(E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2887282.png)

